molecular formula C8H15ClN2O2 B1375729 N-tert-butyl-2-(2-chloroacetamido)acetamide CAS No. 1226095-75-5

N-tert-butyl-2-(2-chloroacetamido)acetamide

Cat. No. B1375729
CAS RN: 1226095-75-5
M. Wt: 206.67 g/mol
InChI Key: WUZSQJRRNZQDDI-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-chloroacetamido)acetamide is an organic compound that was first synthesized in the early 1990s. It is commonly used as an acylation reagent and a catalyst for oxidation reactions in organic synthesis . It can be used to prepare organic compounds such as medicines, pesticides, and dyes .


Synthesis Analysis

This compound can be prepared by reacting tert-butyl ethanol with chloroacetic acid . The specific preparation method is to react tert-butyl ethanol with chloroacetic acid under certain conditions to generate this compound .


Molecular Structure Analysis

The molecular formula of this compound is C8H15ClN2O2. Its molecular weight is 206.67 g/mol.


Chemical Reactions Analysis

This compound is commonly used as an acylation reagent and a catalyst for oxidation reactions in organic synthesis . It can be used to prepare organic compounds such as medicines, pesticides, and dyes .


Physical And Chemical Properties Analysis

This compound appears as a colorless liquid or white crystalline solid . It has a melting point of 27-28 °C and a boiling point of 96 °C . Its density is 0.98 g/mL . It is soluble in water and organic solvents .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Toxicity

Synthetic Phenolic Antioxidants (SPAs) like N-tert-butyl-2-(2-chloroacetamido)acetamide are widely used across various industrial and commercial products to prevent oxidative reactions and enhance product shelf life. Recent studies have spotlighted the environmental occurrence, human exposure, and toxicity of SPAs. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues and fluids like fat tissues, serum, urine, breast milk, and fingernails. Human exposure pathways primarily include food intake, dust ingestion, and use of personal care products, with breast milk being a significant pathway for breastfeeding infants. Toxicity studies indicate potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, with some transformation products displaying more severe toxicity than their parent compounds. Future research should focus on understanding the contamination and environmental behaviors of novel high molecular weight SPAs, the effects of co-exposure to multiple SPAs, and their impact on infants, alongside developing SPAs with lower toxicity and environmental footprint Runzeng Liu & S. Mabury (2020).

Chloroacetanilide Herbicides: Environmental Impacts and Remediation

The extensive use of chloroacetanilide class of herbicides (e.g., acetochlor, alachlor, and butachlor) has raised concerns due to their classification as carcinogens and their potential to create environmental imbalances. A comprehensive review highlights the toxicological aspects of these herbicides and evaluates available remediation technologies. Biological methods, especially utilizing bacterial strains like Paracoccus sp., have shown promise for the complete mineralization of these compounds. Among physicochemical treatment methods, ozone treatment emerged as highly efficient, though the production of ozone-resistant by-products poses challenges for subsequent use. This review underscores the need for further research in integrated treatment technologies and a deeper understanding of the fate of degradation residues for effective environmental management S. Mohanty & H. Jena (2019).

Methyl Tert-Butyl Ether (MTBE) Decomposition

A study on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor sheds light on an alternative method for decomposing and converting MTBE into less harmful substances. The research demonstrates the feasibility of using radio frequency (RF) plasma reactors for this purpose, suggesting a promising approach for addressing environmental contamination by MTBE, a common gasoline additive. This method could potentially transform MTBE into methane, ethylene, acetylene, iso-butane, and iso-butene, offering an innovative solution for mitigating MTBE's environmental impact L. Hsieh et al. (2011).

Safety and Hazards

N-tert-butyl-2-(2-chloroacetamido)acetamide is a relatively stable compound, but it is still necessary to pay attention to safe operation . Avoid contact with strong oxidants to avoid dangerous reactions . Wear appropriate personal protective equipment such as lab gloves and safety glasses during operation . Avoid inhaling its vapor or dust, and maintain a well-ventilated working environment . For unintended contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

properties

IUPAC Name

N-tert-butyl-2-[(2-chloroacetyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-8(2,3)11-7(13)5-10-6(12)4-9/h4-5H2,1-3H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZSQJRRNZQDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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